molecular formula C21H14ClN3O5 B6051397 (2Z)-N-(4-chlorophenyl)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide

(2Z)-N-(4-chlorophenyl)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide

Cat. No.: B6051397
M. Wt: 423.8 g/mol
InChI Key: AUTMGGJJMDCYFR-RAXLEYEMSA-N
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Description

(2Z)-N-(4-chlorophenyl)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide is a complex organic compound that features a furan ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-chlorophenyl)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a substituted furan derivative and a cyanoacetamide derivative under basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-chlorophenyl)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The cyano group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amines and hydroxylamines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-N-(4-chlorophenyl)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-chlorophenyl)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby disrupting biological pathways. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-N-(4-chlorophenyl)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide is unique due to its specific combination of functional groups and the presence of a furan ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(Z)-N-(4-chlorophenyl)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O5/c1-29-20-11-16(25(27)28)6-8-18(20)19-9-7-17(30-19)10-13(12-23)21(26)24-15-4-2-14(22)3-5-15/h2-11H,1H3,(H,24,26)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTMGGJJMDCYFR-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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